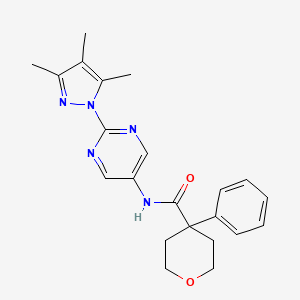

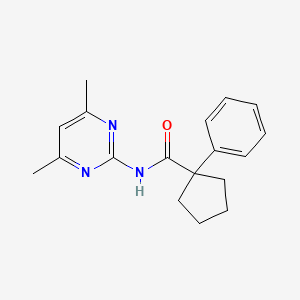

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

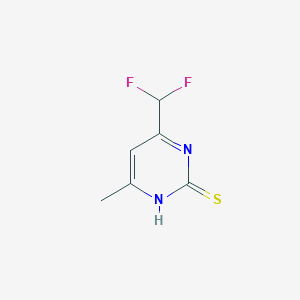

The compound "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" is a derivative of benzamide with potential applications in various fields, including medicinal chemistry. While the provided data does not directly discuss this specific compound, it does provide insights into similar compounds with thiazole and benzamide moieties, which can be used to infer some properties and behaviors of the compound .

Synthesis Analysis

The synthesis of compounds similar to "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" typically involves the formation of a thiazole ring, followed by the introduction of sulfonyl and benzamide groups. The papers provided do not detail the synthesis of the exact compound but do discuss related structures. For instance, the synthesis of "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide" involves the creation of a thiazole ring and the attachment of sulfonyl and benzamide groups, which is likely similar to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiazole-containing benzamides is characterized by the orientation of the thiazole ring and the benzamide moiety. In the case of the related compound "4-Methyl-N-(4-methylphenylsulfonyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzenesulfonamide," the thiazole groups are almost perpendicular to the S—N—S plane, which suggests that the thiazole ring in "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" may also exhibit a similar orientation .

Chemical Reactions Analysis

The reactivity of thiazole-containing benzamides can be inferred from their molecular structure and electronic properties. The related compounds discussed in the provided papers show that the presence of the thiazole ring and substituents like sulfonyl and benzamide groups can influence the chemical reactivity. For example, the molecular electrostatic potential (MEP) surface map can indicate the reactive sites of the molecule, which is useful in predicting its behavior in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" can be deduced from the properties of similar compounds. The crystal structure, as determined by X-ray diffraction, and the vibrational frequencies, as determined by IR spectroscopy and DFT calculations, provide insights into the stability and intermolecular interactions of the compound. For instance, the related compound "A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide" exhibits specific lattice constants and angles, which could be comparable to the compound . Additionally, the antioxidant properties of similar compounds can be determined using tests like the DPPH free radical scavenging test, which may also be applicable to "N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide" .

Scientific Research Applications

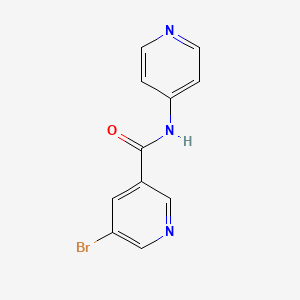

Cardiac Electrophysiological Activity

Research has shown the potential of N-substituted imidazolylbenzamides or benzene-sulfonamides, related structurally to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, in cardiac electrophysiological applications. These compounds have been evaluated for their potency in in vitro Purkinje fiber assays, demonstrating comparable activity to sematilide, a selective class III agent. This suggests their viability in developing treatments for reentrant arrhythmias with comparable potency and efficacy to existing clinical trials candidates (Morgan et al., 1990).

Anticancer Activity

A series of substituted benzamides were designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These compounds, structurally related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, showed moderate to excellent anticancer activity, with some derivatives exhibiting higher activities than the reference drug etoposide. This highlights their potential as a basis for developing new anticancer drugs (Ravinaik et al., 2021).

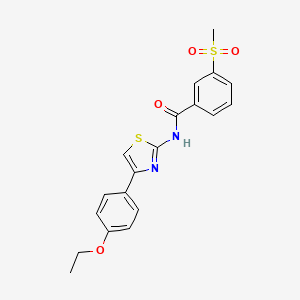

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Some synthesized molecules showed higher potency than reference drugs, particularly against Gram-positive bacterial strains. This area of research indicates the compound's utility in developing new antimicrobial agents with high efficacy (Bikobo et al., 2017).

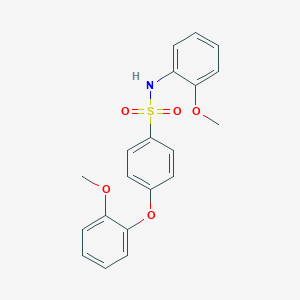

Glucokinase Activators

Novel 3-alkoxy-5-phenoxy-N-thiazolyl benzamides have been identified as potent and orally bioavailable glucokinase activators. These compounds, by modifying the prototype lead structures, have shown significant glucose-lowering effects in rat oral glucose tolerance tests, suggesting their potential in treating diabetes by targeting glucokinase as a regulatory enzyme in glucose metabolism (Iino et al., 2009).

Antifungal Activity

Research into N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives has demonstrated their effectiveness as antimicrobial agents with significant activity against both bacterial and fungal species. This research underscores the structural versatility and efficacy of thiazole derivatives, including those related to N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide, in developing new antimicrobial treatments (Chawla, 2016).

properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4S2/c1-3-25-15-9-7-13(8-10-15)17-12-26-19(20-17)21-18(22)14-5-4-6-16(11-14)27(2,23)24/h4-12H,3H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKSOJJTPXYMRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]ethanamine](/img/structure/B2525351.png)

![2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2525354.png)

![1-(3-Chlorobenzyl)-3'-(m-tolyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2525357.png)

![2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2525360.png)

![2-amino-1-(3-methoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2525364.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-1-sulfonamide](/img/structure/B2525365.png)